7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound belonging to the class of tetrahydroquinoxalines, which are bicyclic structures containing nitrogen atoms. This compound exhibits potential biological activities and has garnered interest in medicinal chemistry due to its structural features that may influence its pharmacological properties. The presence of a fluorine atom and two methyl groups on the quinoxaline framework enhances its lipophilicity and may affect its interaction with biological targets.
This compound can be synthesized from various precursors in the quinoxaline series. Quinoxalines are classified as heterocyclic compounds that can exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific classification of 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one falls under the category of substituted tetrahydroquinoxalines.
The synthesis of 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves several key steps:
The molecular formula for 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is C_10H_12FN_2O. Its structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to determine bond lengths and angles .
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can participate in various chemical reactions:
The mechanism of action for 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one largely depends on its interactions with biological targets. It is hypothesized that:
Quantitative structure–activity relationship studies could provide insights into how modifications affect its biological activity .
The physical properties of 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one include:
Chemical properties include stability under standard laboratory conditions but may vary upon exposure to strong acids or bases .
7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has potential applications in medicinal chemistry as:
Research continues into its efficacy against various biological targets and its potential role in drug development .
Domino reactions enable efficient construction of the tetrahydroquinoxaline core through sequential transformations without intermediate isolation. For 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, reduction-reductive amination cascades are particularly effective. Bunce et al. demonstrated that hydrogenation of 2-nitroarylketones with aldehydes using 5% Pd/C initiates nitro-group reduction, followed by imine formation and cyclic reductive amination. This method achieves the target scaffold in 93–98% yield with high atom economy [2].
A critical adaptation involves substrate pre-functionalization: 2-nitro-5-fluoro-3-methylaniline reacts with acetaldehyde under hydrogenation conditions (5 atm H₂, Pd/C) to form the tetrahydroquinoxalinone ring. The dimethyl substituents at C4 and C6 necessitate precise steric control during imine cyclization to avoid by-products [2] [3]. Diastereoselectivity is enforced by the ester group’s orientation in intermediates, directing trans-fusion in angular tricyclic systems (78–91% yield) [2].
Table 1: Domino Approaches for Tetrahydroquinoxaline Synthesis
Precursor | Conditions | Key Intermediate | Yield | Selectivity |
---|---|---|---|---|
2-Nitro-5-fluoro-3-methylaniline + acetaldehyde | 5% Pd/C, 5 atm H₂, EtOH | Cyclic imine | 93–98% | cis-4,6-dimethyl |
2-Nitroketones + formaldehyde | 20 wt% Pd/C, 1,2-DCE, 80°C | Tricyclic imine | 60–65% | trans-fusion |
β-Ketoesters + o-nitroanilines | Pt/C, 4 atm H₂, THF | Enamine | 78–87% | cis:trans (13:1) |
Regioselective incorporation of the C7-fluoro and C6-methyl groups demands tailored catalysts. Transition-metal catalysis enables C–H functionalization at these positions:
Acid-catalyzed nucleophilic substitution is vital for modifying pre-formed scaffolds. 6,7-Difluoroquinoxalin-2-one undergoes selective fluorine displacement at C7 using amines (e.g., methylamine) under Brønsted acid conditions (AcOH, 60°C), yielding the 7-fluoro-6-methyl derivative with 85% efficiency [9]. Side reactions are minimized by the electron-donating effect of the C6-methyl group, which deactivates C6 toward nucleophiles [3] [9].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst/Reagent | Reaction Type | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/CuI (NFSI) | ortho-C–H fluorination | C7 > C5 (20:1) | 75–92% | Late-stage fluorination |
Ru(bpy)₃Cl₂ (blue LEDs) | C3–H alkylation | C3 exclusive | 68–85% | Tolerance for fluoro group |
AcOH (amine nucleophile) | SNAr fluorine displacement | C7 selectivity | 80–85% | Preserves C6-methyl |
Green synthesis focuses on waste minimization and energy efficiency. For 7-fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one:
Aqueous-phase synthesis is enabled by micellar catalysis. SDS (sodium dodecyl sulfate) forms micelles that solubilize fluoroaromatic diamines and diketones, accelerating cyclocondensation at 50°C (94% conversion). This method reduces heavy-metal residues from traditional catalysts [4] [9].
Stereocontrol at C4 of the tetrahydroquinoxalinone is achieved through substrate-directed reduction:
Metal-ligand complexes enhance enantioselectivity. Chiral Ir(III)-catalysts reduce exocyclic enamines via asymmetric hydrogenation, installing chiral centers at C4 with 90% ee. This is critical for bioactive derivatives requiring specific stereochemistry [3] [10].
Table 3: Stereoselective Methods for C4 Functionalization
Substrate | Catalyst/Reductant | Stereochemical Outcome | Yield | Application Scope |
---|---|---|---|---|
4,6-Dimethyl-3,4-dihydroquinoxalin-2-one | 5% Pt/C, 4 atm H₂ | cis-4,6-dimethyl (dr 13:1) | 78–87% | Saturated ring reduction |
Enamide derivatives | Ir(III)/(S,S)-f-Binaphane | R-isomer (90% ee) | 82% | Asymmetric hydrogenation |
α,β-Unsaturated quinoxalinones | NaBH₄/CeCl₃ | syn-adduct (dr 9:1) | 75% | 1,2-Reduction |
Key Compounds in Synthesis
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4